

# Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc molecular weight and formula

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## Compound of Interest

Compound Name: Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc

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## Technical Guide: Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative application of **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc**, a heterobifunctional polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and the synthesis of PROteolysis Targeting Chimeras (PROTACs).

## Core Molecular Data

The fundamental chemical and physical properties of **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** are summarized below. This data is essential for reaction planning, stoichiometric calculations, and analytical characterization.

Property	Value
IUPAC Name	tert-butyl 3-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy}propanoate
CAS Number	186020-66-6
Molecular Formula	C <sub>13</sub> H <sub>26</sub> O <sub>6</sub>
Molecular Weight	278.35 g/mol
Boiling Point	365.8°C at 760 mmHg
Physical Form	Liquid
Storage Temperature	4°C, stored under nitrogen

## Application in Bioconjugation: An Overview

**Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** is a versatile linker molecule featuring a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected ester. The PEG3 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate<sup>[1]</sup>. The hydroxyl group can be activated or modified for conjugation to various functional groups, while the Boc-protected end can be deprotected to reveal a reactive moiety for subsequent coupling reactions. This bifunctional nature makes it a valuable tool for linking biomolecules to therapeutic agents or other chemical entities.

## Representative Experimental Protocol: Two-Step Bioconjugation

The following is a representative protocol outlining the conceptual steps for using **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** to conjugate a payload (e.g., a small molecule drug) to a biomolecule (e.g., an antibody or protein) bearing an available amine group.

Materials:

- **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc**
- Payload with a carboxylic acid group

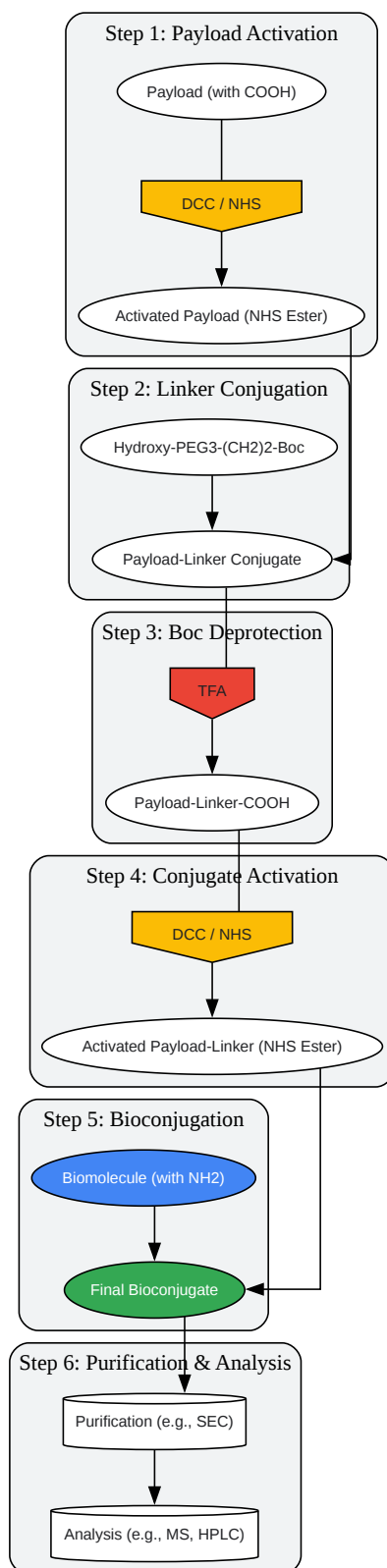
- Biomolecule with an available amine group (e.g., lysine residue)
- DCC (N,N'-Dicyclohexylcarbodiimide) or other carbodiimide coupling agent
- NHS (N-Hydroxysuccinimide)
- Trifluoroacetic acid (TFA)
- Organic solvent (e.g., Dichloromethane, DMF)
- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
- Purification system (e.g., HPLC, size-exclusion chromatography)

#### Methodology:

- Activation of Payload:
  - Dissolve the payload containing a carboxylic acid group in an anhydrous organic solvent.
  - Add DCC and NHS in equimolar amounts to the payload solution to form an NHS ester.
  - Stir the reaction at room temperature for several hours to overnight.
  - Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).
- Conjugation of Activated Payload to Linker:
  - Dissolve **Hydroxy-PEG3-(CH<sub>2</sub>)<sub>2</sub>-Boc** in an anhydrous organic solvent.
  - Add the activated payload (NHS ester) to the linker solution.
  - Stir the reaction at room temperature. The hydroxyl group of the PEG linker will react with the NHS ester of the payload.
  - Purify the resulting payload-linker conjugate using an appropriate chromatographic method.
- Deprotection of the Boc Group:

- Dissolve the purified payload-linker conjugate in a suitable solvent (e.g., Dichloromethane).
- Add Trifluoroacetic acid (TFA) to the solution to remove the Boc protecting group, revealing a terminal carboxylic acid on the linker.
- Stir at room temperature and monitor the deprotection by TLC or LC-MS.
- Evaporate the solvent and TFA under reduced pressure.
- Activation of the Payload-Linker Conjugate:
  - Activate the newly revealed carboxylic acid on the payload-linker conjugate using DCC and NHS as described in step 1.
- Conjugation to the Biomolecule:
  - Dissolve the target biomolecule in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
  - Add the activated payload-linker-NHS ester conjugate to the biomolecule solution.
  - Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The NHS ester will react with the primary amines (e.g., from lysine residues) on the surface of the biomolecule to form a stable amide bond.
- Purification and Analysis of the Final Conjugate:
  - Purify the final biomolecule-payload conjugate to remove any unreacted components using a suitable method such as size-exclusion chromatography or dialysis.
  - Analyze the final conjugate to determine the degree of labeling and confirm its integrity using techniques like SDS-PAGE, mass spectrometry, and HPLC.

## Experimental Workflow Diagram



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## References

- 1. tert-Butyl 3-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)propanoate | Benchchem [benchchem.com]
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